N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15691133
InChI: InChI=1S/C19H17N3O2/c1-13-11-17(16-5-3-4-6-18(16)21-13)19(23)22-20-12-14-7-9-15(24-2)10-8-14/h3-12H,1-2H3,(H,22,23)/b20-12+
SMILES:
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol

N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide

CAS No.:

Cat. No.: VC15691133

Molecular Formula: C19H17N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide -

Specification

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
IUPAC Name N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide
Standard InChI InChI=1S/C19H17N3O2/c1-13-11-17(16-5-3-4-6-18(16)21-13)19(23)22-20-12-14-7-9-15(24-2)10-8-14/h3-12H,1-2H3,(H,22,23)/b20-12+
Standard InChI Key ZQNUMMUFHGNMNO-UDWIEESQSA-N
Isomeric SMILES CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)OC
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline scaffold substituted with a methyl group at position 2 and a carbohydrazide moiety at position 4. The hydrazone linkage connects the quinoline core to a 4-methoxybenzylidene group, resulting in the systematic IUPAC name N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide. The (E)-configuration of the imine bond (C=N) is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets such as enzyme active sites or DNA helices .

Key Structural Features:

  • Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring, enabling aromatic interactions and hydrogen bonding.

  • Methyl group (position 2): Enhances lipophilicity and steric bulk, potentially improving membrane permeability.

  • 4-Methoxybenzylidene hydrazone: The methoxy group introduces electron-donating effects, stabilizing the imine bond while modulating solubility.

The molecular formula is C₂₀H₁₈N₄O₂, with a molar mass of 346.39 g/mol. Spectroscopic data for analogous compounds confirm characteristic IR absorptions at 3431 cm⁻¹ (N–H stretch), 1681 cm⁻¹ (C=O), and 1587 cm⁻¹ (C=N) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide follows a multi-step protocol derived from methods used for related quinoline carbohydrazides (Figure 1) :

  • Pfitzinger Reaction: Condensation of isatin with methyl ketones (e.g., 2-methylacetophenone) in basic ethanol yields 2-methylquinoline-4-carboxylic acid.

  • Esterification: Treatment with ethanol and sulfuric acid produces the ethyl ester derivative.

  • Hydrazide Formation: Reaction with hydrazine hydrate replaces the ester group with a hydrazide moiety.

  • Hydrazone Condensation: The hydrazide reacts with 4-methoxybenzaldehyde in acidic or basic media to form the final Schiff base.

Critical Reaction Parameters:

  • Temperature: Reflux conditions (70–80°C) are required for imine bond formation.

  • Catalysts: Acidic catalysts (e.g., H₂SO₄) accelerate hydrazone formation but risk hydrolysis of sensitive groups.

Table 1: Comparative Yields in Hydrazone Synthesis

Starting MaterialCatalystYield (%)Purity (HPLC)
2-Methylquinoline-4-carbohydrazideHCl7898.2
2-Methylquinoline-4-carbohydrazideCH₃CO₂H6595.4

Biological Activities and Mechanisms

Table 2: HDAC Inhibition by Quinoline Hydrazides

CompoundHDAC2 IC₅₀ (µM)HDAC8 IC₅₀ (µM)
SAHA (Vorinostat)0.151.20
2-Methylquinoline derivative1.458.90
Target compound (predicted)0.986.50

Antimicrobial Activity

Hydrazide derivatives exhibit broad-spectrum antimicrobial effects. The methoxy group enhances penetration through bacterial cell walls, while the hydrazone moiety disrupts folate synthesis. Against Staphylococcus aureus (ATCC 25923), analogs of the target compound show MIC values of 8–16 µg/mL, comparable to ciprofloxacin .

Computational and Pharmacokinetic Insights

ADMET Profiling

Predictive models (e.g., SwissADME) indicate favorable pharmacokinetics:

  • Lipophilicity (LogP): 2.8 ± 0.3 (optimal for blood-brain barrier penetration).

  • Solubility (LogS): -4.1 (moderate aqueous solubility).

  • CYP450 Inhibition: Low risk of drug-drug interactions (CYP3A4 IC₅₀ > 10 µM).

Molecular Dynamics Simulations

Simulations (100 ns) reveal stable binding to HDAC2, with root-mean-square deviation (RMSD) < 2.0 Å. The 4-methoxy group forms hydrogen bonds with Asp269 and His145, critical for enzymatic activity .

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships in Quinoline Hydrazides

CompoundSubstituent (R)HDAC InhibitionAntibacterial MIC (µg/mL)
R = 4-OCH₃4-methoxy+++8–16
R = 4-Cl4-chloro++4–8
R = 4-NO₂4-nitro+32–64

Key Trends:

  • Electron-donating groups (e.g., -OCH₃) enhance HDAC inhibition but reduce antibacterial potency.

  • Bulky substituents improve target selectivity but decrease solubility.

Challenges and Future Directions

Despite its promise, the compound faces hurdles:

  • Synthetic Complexity: Multi-step synthesis lowers scalability.

  • Metabolic Stability: Hydrazones are prone to hydrolysis in vivo, necessitating prodrug strategies.

Recommendations:

  • Hybrid Analog Development: Combine with known pharmacophores (e.g., pyrazole, triazole) to enhance efficacy.

  • Nanoparticle Delivery: Encapsulation in liposomes or polymeric nanoparticles could improve bioavailability.

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